molecular formula C19H20O5 B241495 Levatin CAS No. 140670-84-4

Levatin

Cat. No.: B241495
CAS No.: 140670-84-4
M. Wt: 328.4 g/mol
InChI Key: UNKJMPBJRRFBEL-MMMABECUSA-N
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Description

Levatin is a chemical compound extracted from the plant Croton laevigatus Vahl. It has a molecular formula of C19H20O5 and a molecular weight of 328.36 g/mol . This compound is known for its weakly alkaline nature and its ability to react with acidic substances . It has applications in various fields, including medicine and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Levatin can be synthesized through several chemical routes, although detailed synthetic pathways are not widely documented. The extraction from Croton laevigatus Vahl involves isolating the compound from the plant material using solvents and purification techniques such as chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant, drying, and grinding the material, followed by solvent extraction and purification. The final product is obtained through crystallization or other purification methods to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Levatin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of Levatin is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. This compound’s effects are likely mediated through its interaction with enzymes and receptors, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

  • Crotonic Acid
  • Crotonaldehyde
  • Croton Oil

Levatin’s unique properties and diverse applications make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

(5S,5'S,6S)-5'-(furan-3-yl)-4-methylidenespiro[10-oxatricyclo[7.2.1.01,6]dodecane-5,3'-oxolane]-2',11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-11-4-6-18-8-13(23-16(18)20)2-3-15(18)19(11)9-14(24-17(19)21)12-5-7-22-10-12/h5,7,10,13-15H,1-4,6,8-9H2/t13?,14-,15-,18?,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKJMPBJRRFBEL-MMMABECUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC23CC(CCC2C14CC(OC4=O)C5=COC=C5)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CCC23CC(CC[C@@H]2[C@@]14C[C@H](OC4=O)C5=COC=C5)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420066
Record name Levatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140670-84-4
Record name Levatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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